molecular formula C₂₁¹³C₃H₂₅NO₃ B1150476 2-N,N-Dibenzyl Serine Benzyl Ester-13C3

2-N,N-Dibenzyl Serine Benzyl Ester-13C3

Cat. No.: B1150476
M. Wt: 378.44
Attention: For research use only. Not for human or veterinary use.
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Description

2-N,N-Dibenzyl Serine Benzyl Ester-13C3 is a stable isotope-labeled compound used primarily in proteomics research. It is a derivative of serine, an amino acid, and is characterized by the presence of benzyl groups attached to the nitrogen and oxygen atoms. The compound has a molecular formula of C21 13C3H25NO2 and a molecular weight of 378.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 typically involves the protection of the serine hydroxyl group followed by the introduction of benzyl groups. The process can be summarized as follows:

    Protection of Serine Hydroxyl Group: The hydroxyl group of serine is protected using a suitable protecting group such as a benzyl group.

    Introduction of Benzyl Groups: Benzyl groups are introduced to the nitrogen atom through a reaction with benzyl chloride in the presence of a base like sodium hydroxide.

    Deprotection: The protecting group is removed to yield the final product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-N,N-Dibenzyl Serine Benzyl Ester-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-N,N-Dibenzyl Serine Benzyl Ester-13C3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 involves its interaction with specific molecular targets and pathways. The benzyl groups enhance the compound’s stability and facilitate its incorporation into biological systems. The compound can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,N-Dibenzyl Serine Benzyl Ester-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds and enhances its utility in scientific studies .

Properties

Molecular Formula

C₂₁¹³C₃H₂₅NO₃

Molecular Weight

378.44

Synonyms

N,N-Bis(phenylmethyl)serine Phenylmethyl Ester-13C3; 

Origin of Product

United States

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